Liver-expressed antimicrobial peptide 2

Antimicrobial peptide MIC disulfide bond

Liver‑expressed antimicrobial peptide 2 (LEAP‑2) is a 40‑amino‑acid, cationic, cysteine‑rich peptide originally isolated from human blood ultrafiltrate. It adopts a compact β‑hairpin/3₁₀‑helix core stabilized by two disulfide bonds (Cys17–Cys28 and Cys23–Cys33) and exhibits a novel fold among cationic antimicrobial peptides.

Molecular Formula
Molecular Weight
Cat. No. B1576173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiver-expressed antimicrobial peptide 2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LEAP‑2 (Liver‑Expressed Antimicrobial Peptide 2) – Core Identity and Scientific Baseline


Liver‑expressed antimicrobial peptide 2 (LEAP‑2) is a 40‑amino‑acid, cationic, cysteine‑rich peptide originally isolated from human blood ultrafiltrate [1]. It adopts a compact β‑hairpin/3₁₀‑helix core stabilized by two disulfide bonds (Cys17–Cys28 and Cys23–Cys33) and exhibits a novel fold among cationic antimicrobial peptides [2]. Beyond its direct antimicrobial activity, LEAP‑2 functions as an endogenous competitive antagonist and inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), placing it at the intersection of innate immunity and metabolic regulation [3].

Why LEAP‑2 Cannot Be Replaced by Generic Antimicrobial Peptides or Simple Ghrelin Antagonists


LEAP‑2 occupies a unique functional niche that is absent from other antimicrobial peptides (e.g., magainin‑2, hepcidin/LEAP‑1) and from synthetic small‑molecule GHSR1a antagonists (e.g., PF‑5190457, PF‑6870961). Its antimicrobial potency is exquisitely redox‑dependent: the linear form is 16‑fold more potent than the oxidized, disulfide‑bonded form [1], meaning that the oxidative state of the preparation directly determines experimental outcome. Unlike hepcidin, LEAP‑2 does not induce ferroportin internalization and therefore does not perturb systemic iron homeostasis [2]. Moreover, LEAP‑2 is the only known endogenous peptide that simultaneously provides direct bacterial membrane disruption and competitive GHSR1a antagonism with nanomolar affinity [3]. Substituting LEAP‑2 with a generic antimicrobial peptide or a synthetic GHSR1a blocker would sacrifice one of these two activities, making the choice of compound critical for studies that require dual immune‑metabolic readouts.

Quantitative Differentiation Evidence for LEAP‑2 Versus Closest Comparators


Antimicrobial Potency of Linear vs. Oxidized LEAP‑2 and vs. Magainin‑2 (Direct Head‑to‑Head)

In a direct head‑to‑head broth dilution assay, the linear (reduced) form of human LEAP‑2 exhibited a minimal inhibitory concentration (MIC) of 12.5 µM against Bacillus megaterium, which was 16‑fold lower (more potent) than the MIC of 200 µM for the oxidized, disulfide‑bonded form of the same peptide. The linear LEAP‑2 MIC was comparable to that of magainin‑2 tested under identical conditions. SYTOX Green uptake confirmed that linear LEAP‑2 and magainin‑2 permeabilized B. megaterium membranes with equivalent efficiency, whereas oxidized LEAP‑2 failed to induce dye uptake [1]. This demonstrates that reduction of the disulfide bonds is a prerequisite for high‑potency membrane‑lytic activity, a property not shared by magainin‑2 or other linear‑only AMPs.

Antimicrobial peptide MIC disulfide bond membrane permeabilization

DNA‑Binding Efficacy: Linear LEAP‑2 vs. Oxidized LEAP‑2 (Direct Head‑to‑Head)

In gel retardation assays using plasmid DNA, linear (reduced) LEAP‑2 demonstrated three‑fold higher DNA‑binding efficacy compared to the oxidized, disulfide‑bonded form of the same peptide [1]. This indicates that reduction of the disulfide bonds not only enhances membrane permeabilization but also unmasks a secondary intracellular targeting capability, potentially enabling a dual “membrane‑lysis plus DNA‑binding” bactericidal mechanism that is unavailable to the oxidized peptide.

DNA binding gel retardation intracellular target disulfide bond

GHSR1a Antagonist Potency: LEAP‑2 vs. Synthetic Antagonists PF‑5190457 and PF‑6870961 (Cross‑Study Comparable)

LEAP‑2 inhibits ghrelin‑induced GHSR1a activation with an IC₅₀ of 4.77 × 10⁻⁹ M (4.77 nM) in human receptor assays [1]. This potency is comparable to the synthetic antagonist PF‑5190457 (IC₅₀ = 6.76 × 10⁻⁹ M) and approximately 63‑fold more potent than PF‑6870961 (IC₅₀ = 3.01 × 10⁻⁷ M) [1]. Notably, LEAP‑2 also functions as an inverse agonist, suppressing constitutive GHSR1a activity, a property that distinguishes it from pure competitive antagonists. In β‑arrestin recruitment assays, LEAP‑2 exhibits an IC₅₀ of 2.05 × 10⁻⁸ M, which is 6‑fold less potent than PF‑5190457 (IC₅₀ = 3.39 × 10⁻⁹ M) but 18‑fold more potent than PF‑6870961 (IC₅₀ = 1.10 × 10⁻⁹ M) [1], indicating biased signaling properties that may translate into differential in vivo effects.

GHSR1a ghrelin receptor antagonist IC50 obesity

Iron‑Regulatory Activity: LEAP‑2 vs. Hepcidin (LEAP‑1) – Class‑Level Functional Divergence

In a systematic comparison of rainbow trout LEAP‑1 (hepcidin) and LEAP‑2, only LEAP‑1 induced internalization of ferroportin, the sole cellular iron exporter, whereas LEAP‑2 lacked this activity entirely [1]. This functional divergence is conserved: in zebrafish, LEAP‑2 deletion did not significantly alter hepatic or intestinal total iron content, whereas hepcidin is a well‑established master regulator of systemic iron homeostasis [2]. Consequently, LEAP‑2 can be used in experimental settings where antimicrobial or GHSR1a‑modulatory effects are desired without confounding iron‑regulatory changes that accompany hepcidin treatment.

iron homeostasis ferroportin hepcidin LEAP-1 functional divergence

In Vivo Metabolic Efficacy: LEAP‑2 Infusion Reduces Food Intake and Glycemia in Obese Humans (Placebo‑Controlled)

In a randomized, double‑blind, placebo‑controlled crossover study in 20 men with obesity, a continuous intravenous LEAP‑2 infusion (40 pmol/kg/min, ~5 h) produced a 5‑fold increase in plasma LEAP‑2 concentrations and reduced ad libitum food intake by approximately 12% compared to placebo. The infusion also significantly lowered postprandial plasma glucose levels [1]. This is the first direct clinical evidence that exogenous LEAP‑2 administration suppresses appetite and improves glycemia in a human obese population, distinguishing LEAP‑2 from synthetic GHSR1a antagonists that lack concurrent antimicrobial host‑defense functions.

obesity food intake glucose human randomized controlled trial

Combination Therapy Efficacy: LA‑LEAP2 + Semaglutide vs. Semaglutide Alone for Durable Weight Loss (Direct Head‑to‑Head Preclinical)

In diet‑induced obese mice, the long‑acting LEAP‑2 analog (LA‑LEAP2) alone reduced body weight via decreased energy intake and preserved energy expenditure. When combined with the GLP‑1 receptor agonist semaglutide, LA‑LEAP2 produced superior weight reduction compared to semaglutide monotherapy in several experiments. Critically, the LA‑LEAP2 + semaglutide combination attenuated weight regain more effectively than semaglutide alone after treatment cessation [1]. This addresses a major clinical limitation of GLP‑1‑based therapies, where >50% of patients discontinue treatment within one year and rapid weight regain follows. No signs of discomfort or behavioral aversion were observed with LA‑LEAP2 [1].

obesity GLP-1 semaglutide weight regain combination therapy

Optimal Research and Industrial Application Scenarios for LEAP‑2 Based on Differentiating Evidence


Redox‑State‑Controlled Antimicrobial Mechanistic Studies

Researchers studying the relationship between disulfide bond status and antimicrobial mechanism should select LEAP‑2 as a model peptide. The 16‑fold difference in MIC between oxidized and linear forms [1] and the 3‑fold difference in DNA‑binding efficacy [2] provide a built‑in redox‑sensitive control that is absent from linear‑only AMPs such as magainin‑2. By procuring both oxidized and reduced LEAP‑2, a single peptide sequence can be used to dissect membrane‑lytic vs. intracellular‑targeting mechanisms under identical buffer and strain conditions.

Dual‑Output Innate Immunity–Metabolism Crosstalk Assays

LEAP‑2 is the only endogenous molecule that simultaneously delivers direct bacterial killing and nanomolar GHSR1a antagonism [1][2]. Experimental designs that require concurrent readouts of antimicrobial activity and ghrelin‑pathway modulation (e.g., in models of infection‑induced anorexia or metabolic inflammation) cannot replace LEAP‑2 with a generic AMP or a synthetic GHSR1a blocker. Procurement of LEAP‑2 enables these dual‑output assays without the confounding iron‑regulatory effects of hepcidin [3].

Human Translational Obesity Research and Adjunct Therapy Development

Clinical research groups investigating ghrelin‑pathway modulation for obesity should use LEAP‑2 or its long‑acting analogs based on direct human evidence that LEAP‑2 infusion reduces food intake by ~12% and lowers postprandial glucose in obese men [1]. For preclinical programs developing GLP‑1 adjunct therapies, LA‑LEAP2 has demonstrated the ability to enhance semaglutide‑induced weight loss and attenuate post‑discontinuation weight regain [2], a property not reported for synthetic GHSR1a antagonists, positioning LEAP‑2 analogs as differentiated candidates for combination obesity therapy pipelines.

Ferroportin‑Independent Antimicrobial Screening Platforms

In antimicrobial discovery campaigns where hepcidin/LEAP‑1 is unsuitable due to its iron‑regulatory interference, LEAP‑2 provides a comparable liver‑expressed cationic AMP scaffold that lacks ferroportin‑internalizing activity [1]. This allows screening of liver‑derived innate immune effectors without altering cellular iron export, simplifying data interpretation in infection models where iron availability influences pathogen growth. Procurement of LEAP‑2 from species‑matched sources (human, porcine, avian) further supports comparative immunology studies [2].

Quote Request

Request a Quote for Liver-expressed antimicrobial peptide 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.